molecular formula C12H12N2O3 B1518886 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 322725-60-0

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1518886
CAS No.: 322725-60-0
M. Wt: 232.23 g/mol
InChI Key: IINWBGQLOLGBLM-UHFFFAOYSA-N
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Description

“3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a propanoic acid group . The molecular formula is C12H12N2O3 .

Scientific Research Applications

Corrosion Inhibition

One notable application of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid and its derivatives is in corrosion inhibition. A study by Ammal et al. (2018) explored the use of 1,3,4-oxadiazole derivatives for protecting mild steel in sulfuric acid environments. The derivatives formed protective layers on the metal surface, reducing corrosion significantly (Ammal, Prajila, & Joseph, 2018).

Biological Activities

Several studies have highlighted the biological activities of compounds related to this compound. Husain et al. (2009) synthesized β-aroylpropionic acid-based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, and antibacterial activities. Many compounds exhibited significant anti-inflammatory and antibacterial effects (Husain, Ahuja, & Sarafroz, 2009). Another study by Kalia et al. (2020) focused on oxadiazole derivatives as agents for controlling steel dissolution, which also indicates the broad applicability of these compounds in various fields (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Pharmaceutical Applications

In the pharmaceutical domain, Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds and evaluated them for urease inhibition, showing potent inhibitory effects. This indicates the potential of these compounds in therapeutic applications (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Chemical Genetics and Drug Discovery

The role of 1,2,4-oxadiazoles in chemical genetics and drug discovery has been discussed by Cai et al. (2006). They developed a cell-based assay for the identification of apoptosis inducers, including compounds like 3-aryl-5-aryl-1,2,4-oxadiazoles. Such compounds have potential applications in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Nanotechnology and Material Science

In the field of nanotechnology and material science, Kishikawa et al. (2008) explored the formation of multilayered structures using benzoic acid derivatives, including 1,2,4-oxadiazoles. These compounds demonstrate utility in the creation of advanced materials with specific properties (Kishikawa, Hirai, & Kohmoto, 2008).

Future Directions

The future directions for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” and similar compounds could involve further exploration of their potential applications in various fields such as proteomics research , material science, medicinal chemistry, and high energy molecules .

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)7-6-11-13-10(14-17-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINWBGQLOLGBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322725-60-0
Record name 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoate (5.2 g, 21.1 mmole) in methanol (30 ml) was added 50 ml of 1N NaOH aqueous solution. The mixture was stirred at room temperature for 2 hours. After the reaction solution was adjusted to be acidic (pH=3-4) at 0° C., the reaction mixture was extracted with EtOAc 3 times. The combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated to give the desired product as colorless oil (4.8 g, 98%). LCMS calculated for C12H13N2O3 (M+H): 233.1. found: 233.1.
Name
methyl 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoate
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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